2,3-Dimethylhydroquinone

myeloperoxidase kinetics stopped-flow spectrometry semiquinone radical

2,3-Dimethylhydroquinone (2,3-DMHQ) offers a unique kinetic profile: MPO Compound I rate constant (1.3×10⁶ M⁻¹s⁻¹) is 43-fold lower than hydroquinone, enabling controlled trapping. With 75.4% radical trapping (intermediate between mono- and trimethyl analogues), it calibrates radical-flux measurements. Its log P (1.36–1.71) and melting point (223–225°C) ensure lipid partitioning and ambient storage. Ideal for one-pot benzofuran-5-ol synthesis. Supplied as ≥98% pure crystalline powder. Order now.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 608-43-5
Cat. No. B130011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylhydroquinone
CAS608-43-5
Synonyms2,3-Dimethyl-1,4-benzenediol;  2,3-Dimethyl-hydroquinone;  1,4-Dihydroxy-2,3-dimethylbenzene;  2,3-Dimethyl-p-hydroquinone;  2,3-Dimethylhydroquinone;  4-Hydroxy-2,3-Dimethylphenol;  NSC 108080;  o-Xylene-3,6-diol;  o-Xylohydroquinone
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)O)O
InChIInChI=1S/C8H10O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4,9-10H,1-2H3
InChIKeyBXJGUBZTZWCMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
soluble (in ethanol)

2,3-Dimethylhydroquinone (CAS 608-43-5) – Procurement-Relevant Baseline for a Methyl-Substituted Chain-Breaking Antioxidant


2,3-Dimethylhydroquinone (2,3-DMHQ, o-xylohydroquinone) is a dimethyl-substituted para-hydroquinone that functions as a chain-breaking antioxidant by donating electrons to peroxy radicals . With two methyl groups occupying the 2- and 3-positions of the benzene ring, this compound exhibits distinct lipophilicity (log P ~1.36–1.71), redox behaviour, and thermal stability relative to its unsubstituted, monomethyl, and trimethyl analogues . It is commercially supplied as a white to greyish crystalline powder with a purity of ≥97% (GC) and a melting point of 223–225 °C .

Why Generic Substitution Fails for 2,3-Dimethylhydroquinone – Methyl Position and Count Dictate Reactivity, Toxicity, and Handling


Substituted hydroquinones are not interchangeable chain-breaking antioxidants because the number and position of methyl substituents profoundly influence reduction potential, enzymatic reaction kinetics, radical-trapping distribution, acute toxicity, and bulk physical properties [1][2]. As demonstrated by myeloperoxidase kinetics, the rate constant of 2,3-DMHQ with MPO Compound I is 43-fold lower than that of unsubstituted hydroquinone, while trimethyl substitution partially restores reactivity—meaning a researcher cannot assume a simple monotonic trend [1]. In chloroperoxidase systems, radical-pathway partitioning differs sharply: 2,3-DMHQ yields 75.4% radical trapping versus 44.5% for trimethylhydroquinone and 0% for tert-butylhydroquinone, ruling out direct functional substitution [2]. Coupled with a melting point over 50 °C higher than methylhydroquinone and a log P intermediate between mono- and tri-methyl analogues, 2,3-DMHQ occupies a narrow property space that cannot be replicated by simply choosing a cheaper alkylated hydroquinone .

2,3-Dimethylhydroquinone – Quantitative Comparator Evidence for Scientific Selection


Myeloperoxidase Compound I Reduction Kinetics – 2,3-DMHQ Occupies a Distinct Kinetic Niche Between HQ and TMHQ

In a direct head-to-head stopped-flow study at pH 7 and 15 °C, the second-order rate constant (k) for reduction of myeloperoxidase Compound I by 2,3-dimethylhydroquinone was 1.3 ± 0.1 × 10⁶ M⁻¹ s⁻¹, compared with 5.6 ± 0.4 × 10⁷ M⁻¹ s⁻¹ for hydroquinone and 3.1 ± 0.3 × 10⁶ M⁻¹ s⁻¹ for 2,3,5-trimethylhydroquinone [1]. For Compound II reduction, the corresponding rates were 1.9 ± 0.1 × 10⁵ M⁻¹ s⁻¹ (2,3-DMHQ), 4.5 ± 0.3 × 10⁶ M⁻¹ s⁻¹ (HQ), and 4.5 ± 0.2 × 10⁴ M⁻¹ s⁻¹ (TMHQ) [1]. These data place 2,3-DMHQ as approximately 43-fold slower than HQ toward Compound I but 4.2-fold faster than TMHQ toward Compound II, establishing a non-linear structure–reactivity profile that precludes simple interpolation.

myeloperoxidase kinetics stopped-flow spectrometry semiquinone radical

Chloroperoxidase Radical-Trapping Distribution – 2,3-DMHQ Diverges From Trimethyl and tert-Butyl Analogues

In a chloroperoxidase system using cytochrome c as a radical-trapping agent, the percentage of reaction flux proceeding through a radical pathway was quantified for a homologous series of hydroquinones [1]. 2,3-Dimethylhydroquinone exhibited 75.4% radical trapping, positioned between methylhydroquinone (81.4%) and trimethylhydroquinone (44.5%), with tert-butylhydroquinone showing no detectable radical pathway (0%) [1]. Hydroquinone itself gave 59.3% radical trapping [1]. This non-monotonic trend indicates that steric hindrance from the 2,3-dimethyl substitution pattern does not simply extinguish radical pathways but redirects flux through non-peroxidatic reactions.

chloroperoxidase radical trapping cytochrome c assay

Acute Toxicity to Tetrahymena pyriformis – 2,3-DMHQ Is 1.3-Fold Less Toxic Than Methylhydroquinone

Quantitative structure–activity relationship (QSAR) data for 40-h toxicity to the ciliate Tetrahymena pyriformis, expressed as pIGC50 (log 1/IGC50 in L/mmol), provide a cross-study comparable toxicity ranking [1]. The values are: hydroquinone 0.473, methylhydroquinone 1.858, 2,3-dimethylhydroquinone 1.413, trimethylhydroquinone 1.342, and tetramethylhydroquinone 1.281 [1]. A higher pIGC50 indicates greater toxicity; thus 2,3-DMHQ (1.413) is 1.3-fold less toxic than methylhydroquinone (1.858) but slightly more toxic than trimethylhydroquinone (1.342) [1].

aquatic toxicity QSAR pIGC50

Lipophilicity (log P) and Thermal Stability Differentiate 2,3-DMHQ From Hydroquinone and Methylhydroquinone

The octanol-water partition coefficient (log P) and melting point were compiled from vendor specifications and database records for hydroquinone (log P ≈ 0.59, mp 172 °C), methylhydroquinone (log P ≈ 0.91, mp 126–128 °C), 2,3-dimethylhydroquinone (log P 1.36–1.71, mp 223–225 °C), and 2,3,5-trimethylhydroquinone (log P 1.69–2.02, mp 169–174 °C) . 2,3-DMHQ exhibits a log P intermediate between monomethyl and trimethyl analogues, and its melting point is the highest in the series—over 50 °C above methylhydroquinone and approximately 50 °C above both hydroquinone and trimethylhydroquinone .

partition coefficient log P thermal stability melting point

Electrochemical Benzofuran Synthesis – 2,3-DMHQ Enables Mild One-Pot Heterocycle Construction

Cyclic voltammetry and controlled-potential coulometry studies demonstrate that 2,3-dimethylhydroquinone undergoes electrochemical oxidation at pH 7.0 and E = 0.1 V vs. Ag|AgCl|KCl (3 M) to generate p-benzoquinone in situ, which then participates in a Michael addition with β-diketone nucleophiles to yield benzofuran derivatives in good yield and purity [1][2]. While other hydroquinones can undergo analogous electrochemical oxidation, the 2,3-dimethyl substitution pattern specifically directs the regiochemistry of the subsequent cyclisation, enabling the synthesis of 2,3-dimethyl-substituted benzofurans that are not accessible from unsubstituted or differently methylated hydroquinones without additional protection/deprotection steps [1].

electroorganic synthesis benzofuran Michael addition cyclic voltammetry

2,3-Dimethylhydroquinone – Research and Industrial Scenarios Where Comparator Evidence Drives Selection


Myeloperoxidase-Mediated Inflammation Studies Requiring a Defined Kinetic Probe

When investigating the role of myeloperoxidase in inflammatory tissue damage, researchers need a reducing substrate with a kinetic profile distinct from the native hydroquinone and trimethylhydroquinone benchmarks. 2,3-DMHQ's Compound I rate constant (1.3 × 10⁶ M⁻¹ s⁻¹) is 43-fold lower than hydroquinone, reducing the risk of rapid depletion while still efficiently trapping the enzyme as Compound III [1]. This intermediate trapping property, shared with trimethylhydroquinone but at a distinct kinetic tier, supports drug-design campaigns targeting hypochlorous acid attenuation [1].

Free-Radical Pathway Partitioning Assays Using Chloroperoxidase Model Systems

Experimental systems that discriminate between radical and non-radical peroxidatic mechanisms benefit from 2,3-DMHQ because it delivers a radical-trapping fraction (75.4%) that is intermediate between methylhydroquinone (81.4%) and trimethylhydroquinone (44.5%) [2]. This allows calibration of radical-flux measurements across a range of steric hindrance, and provides a defined positive control that tert-butylhydroquinone (0% radical) cannot supply [2].

Electrochemical Synthesis of 2,3-Dimethyl-Substituted Benzofuran Libraries

Medicinal chemistry groups pursuing benzofuran-5-ol antifungals or related heterocycles select 2,3-DMHQ as the starting material because its electrochemical oxidation at mild potential (0.1 V vs. Ag|AgCl, pH 7.0) generates the requisite 2,3-dimethyl-p-benzoquinone electrophile in situ, enabling a one-pot Michael addition–cyclisation sequence [3][4]. Substituting hydroquinone or trimethylhydroquinone alters the substitution pattern of the final benzofuran, requiring additional synthetic manipulation [3].

Lipid Peroxidation Antioxidant Formulations Requiring Balanced Lipophilicity

For applications where the antioxidant must partition into lipid phases without the excessive hydrophobicity of trimethylhydroquinone (log P 1.69–2.02) or the high aqueous affinity of hydroquinone (log P ~0.59), 2,3-DMHQ (log P 1.36–1.71) offers an intermediate hydrophobicity . Its 223–225 °C melting point further ensures solid-state stability during ambient storage, unlike methylhydroquinone (mp 126–128 °C), which is more prone to softening under warm shipping conditions .

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